REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:5]([NH:16][C:17](=O)[CH3:18])=[C:4]([N+:20]([O-])=O)[CH:3]=1>C(O)(=O)C.[Fe]>[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:5]2[N:16]=[C:17]([CH3:18])[NH:20][C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=C1)OCC1=CC=CC=C1)NC(C)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
55.1 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuum
|
Type
|
ADDITION
|
Details
|
The residue was diluted with ethyl acetate (1.5 L)
|
Type
|
CUSTOM
|
Details
|
The resulted precipitates
|
Type
|
FILTRATION
|
Details
|
were filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (500 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filterate was concentrated in vacuum
|
Type
|
ADDITION
|
Details
|
the residue was diluted with ethyl acetate (200 mL)
|
Type
|
ADDITION
|
Details
|
The brine (800 mL) was added to the organic mixture
|
Type
|
CUSTOM
|
Details
|
the resulted white precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (200 mL) and diethyl ether (200 mL)
|
Type
|
DISSOLUTION
|
Details
|
The white solid was dissolved with dichloromethane/methanol (10:1, 1.0 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with diethyl ether (300 mL)
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C2=C(NC(=N2)C)C1)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54.7 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |